Boronic Acid Acidity (pKa) Comparison: Impact on Suzuki-Miyaura Coupling Transmetalation Rate
The predicted pKa of (4-butyrylphenyl)boronic acid is 7.95 ± 0.16 . This value indicates that it is significantly less acidic than the analogous 4-formylphenylboronic acid, which has a predicted pKa of 7.34 ± 0.10 . This difference in acidity is a crucial parameter for Suzuki-Miyaura cross-coupling reactions, as a higher pKa (less acidic boronic acid) generally requires a stronger base to facilitate the transmetalation step, which can impact the compatibility of base-sensitive substrates and influence the overall reaction rate [1].
| Evidence Dimension | Acidity Constant (pKa) |
|---|---|
| Target Compound Data | 7.95 ± 0.16 (Predicted) |
| Comparator Or Baseline | 4-Formylphenylboronic acid: 7.34 ± 0.10 (Predicted) |
| Quantified Difference | The target compound is approximately 0.6 pKa units less acidic, corresponding to a ~4-fold difference in Ka. |
| Conditions | Predicted value; theoretical calculation based on chemical structure . |
Why This Matters
The lower acidity of (4-butyrylphenyl)boronic acid compared to the formyl analog allows for coupling under milder basic conditions, potentially improving functional group tolerance and reducing side reactions with base-sensitive substrates.
- [1] ACS Publications. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry. View Source
